molecular formula C18H29N3O3S B6924866 N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide

N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide

Cat. No.: B6924866
M. Wt: 367.5 g/mol
InChI Key: SROVILZOGKGUML-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications

Properties

IUPAC Name

N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-4-12-25(23,24)19-17-10-6-5-9-16(17)18(22)21(3)14-15-8-7-11-20(2)13-15/h5-6,9-10,15,19H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROVILZOGKGUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC=C1C(=O)N(C)CC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    N-methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the benzamide moiety: The benzamide group is introduced through amide bond formation reactions, typically using coupling reagents like carbodiimides.

    Introduction of the propylsulfonylamino group: This step involves the sulfonylation of the amine group using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidine: A simpler derivative with similar structural features but lacking the benzamide and sulfonyl groups.

    N-methyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide: Similar structure but without the propylsulfonylamino group.

    N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide: Similar structure but without the N-methyl group.

Uniqueness

N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide is unique due to the presence of both the N-methyl and propylsulfonylamino groups, which may confer distinct biological activities and chemical properties compared to its analogs .

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